![molecular formula C19H26N4O3S2 B2724251 N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-ethyl-1,2,3-thiadiazole-5-carboxamide CAS No. 899731-24-9](/img/structure/B2724251.png)
N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-ethyl-1,2,3-thiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-ethyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C19H26N4O3S2 and its molecular weight is 422.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research in the field of heterocyclic chemistry has led to the development of various methods for synthesizing thiophene, thiadiazole, and benzothiophene derivatives, which share structural similarities with the compound . These methods are crucial for exploring the chemical properties and potential applications of these compounds. For example, the work of Dean and Papadopoulos (1982) on the synthesis of 4(3H)-quinazolinones from derivatives of methyl 2-isothiocyanatobenzoate highlights the versatility of heterocyclic compounds in chemical synthesis (Dean & Papadopoulos, 1982). Additionally, Qian et al. (2017) reported a metal- and reagent-free method for synthesizing benzothiazoles and thiazolopyridines, demonstrating the potential for environmentally friendly synthesis techniques (Qian et al., 2017).
Biological Activity
Compounds with thiophene and benzothiophene structures, similar to the compound , have been studied for their biological activities, including antibacterial and antifungal properties. Vasu et al. (2005) investigated two thiophene-3-carboxamide derivatives, revealing their antibacterial and antifungal activities, which emphasizes the potential of such compounds in developing new antimicrobial agents (Vasu et al., 2005).
Pharmacological Applications
The research into thiophene and benzothiophene derivatives extends into their potential use as pharmacological agents. The synthesis and evaluation of these compounds for various biological activities, including their potential antineoplastic and antifilarial properties, highlight their significance in medicinal chemistry. For instance, Ram et al. (1992) synthesized a series of benzimidazole-2-carbamates, demonstrating significant growth inhibition in L1210 cells and indicating potential antineoplastic and antifilarial applications (Ram et al., 1992).
Material Science Applications
Beyond biological activities, compounds with structures similar to "N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-ethyl-1,2,3-thiadiazole-5-carboxamide" have been explored for their applications in material science. For example, Palai et al. (2014) discussed the synthesis and electro-optical properties of fluorene-based poly(arylene ethynylene)s containing heteroaromatic bicycles, showing the potential of such compounds in the development of polymer light emitting diodes (Palai et al., 2014).
Propiedades
IUPAC Name |
N-[3-(3-ethoxypropylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-ethylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3S2/c1-3-13-16(28-23-22-13)18(25)21-19-15(12-8-5-6-9-14(12)27-19)17(24)20-10-7-11-26-4-2/h3-11H2,1-2H3,(H,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLPPEPVBMHSGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SN=N1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCCCOCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((4-Chlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2724168.png)

![7-[(tert-butoxy)carbonyl]-3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B2724170.png)
![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B2724171.png)
![3-[(5Z)-5-(4-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2724172.png)
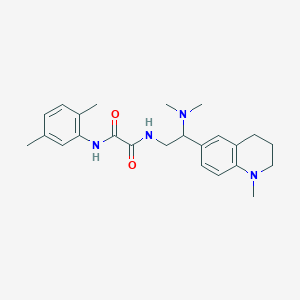
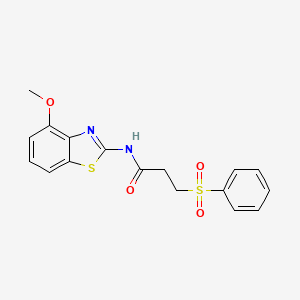
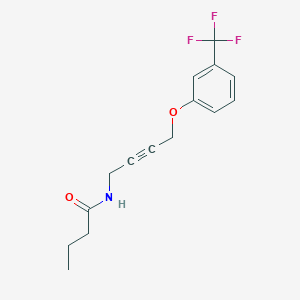
![N-benzyl-3-[5-(cyanomethylsulfanyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2724177.png)
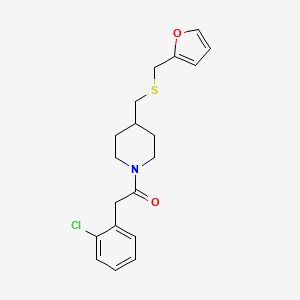
![(1S,2R,4S)-Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-amine;hydrochloride](/img/structure/B2724180.png)

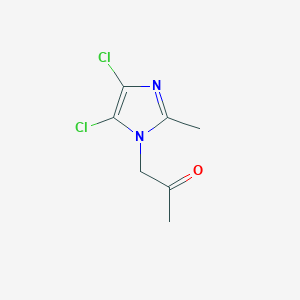
![6-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2724187.png)